Butanoic acid, 2-amino-4-(ethylseleno)-

Vue d'ensemble

Description

Butanoic acid, 2-amino-4-(ethylseleno)- is a useful research compound. Its molecular formula is C6H13NO2Se and its molecular weight is 210.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanoic acid, 2-amino-4-(ethylseleno)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 2-amino-4-(ethylseleno)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Butanoic acid, 2-amino-4-(ethylseleno)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer prevention and metabolic regulation. This article explores its biological activity through various studies, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNOSe

- Molecular Weight : 179.19 g/mol

- CAS Number : Not specifically listed in the provided sources but related compounds exist.

The biological activity of Butanoic acid, 2-amino-4-(ethylseleno)- is primarily attributed to its selenium content, which is known to influence several biological pathways:

- Antioxidant Activity : Selenium compounds can enhance the antioxidant defense system by increasing the levels of glutathione peroxidase and other selenoproteins, which play crucial roles in reducing oxidative stress .

- Cell Cycle Regulation : Research indicates that selenium compounds can modulate cell cycle progression and apoptosis in cancer cells. For instance, studies have shown that selenium can downregulate anti-apoptotic proteins such as Bcl-xL while upregulating pro-apoptotic factors like Bax and Bad .

- Glutamine Transport Inhibition : Similar compounds have been identified as inhibitors of ASCT2 (SLC1A5), a transporter involved in glutamine accumulation in cancer cells. This inhibition can disrupt metabolic pathways essential for tumor growth .

Biological Activity in Case Studies

Several studies have investigated the biological effects of selenium-containing compounds similar to Butanoic acid, 2-amino-4-(ethylseleno)-:

- Cancer Prevention : A randomized controlled trial assessed the effects of selenomethionine (a related selenium compound) on esophageal squamous dysplasia. Results indicated a trend toward increased regression of dysplasia among subjects treated with selenomethionine compared to placebo . This suggests potential chemopreventive properties that may also extend to Butanoic acid derivatives.

- Metabolic Effects : In animal models, selenium supplementation has been linked to improved metabolic profiles, including enhanced insulin sensitivity and lipid metabolism. These effects are crucial for managing conditions like obesity and diabetes .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Butanoic acid, 2-amino-4-(ethylseleno)- | Antioxidant, Potential anticancer | Enhances selenoprotein activity |

| Selenomethionine | Chemopreventive effects | Modulates apoptosis and cell cycle |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acid | Inhibits ASCT2-mediated glutamine transport | Disrupts metabolic pathways in cancer cells |

Research Findings

Recent findings emphasize the importance of selenium in cancer biology:

- Selenium's Role in Cancer Therapy : Selenium compounds have been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing safer therapeutic agents .

- Metabolic Pathway Interference : Compounds that inhibit glutamine transport can significantly affect tumor metabolism, leading to reduced growth rates and increased sensitivity to chemotherapy .

Propriétés

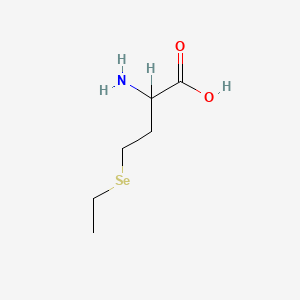

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.